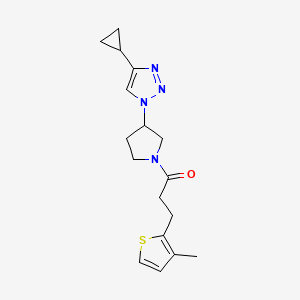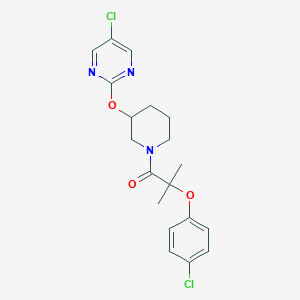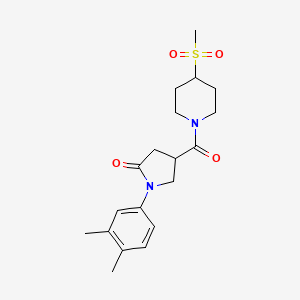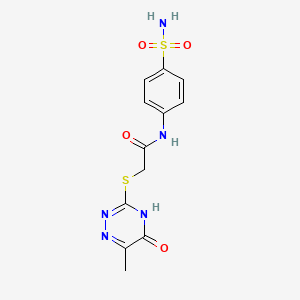
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 3,4-dihydroquinolin-1(2H)-yl group, a thiadiazol group, and a methoxybenzamide group . These groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures, such as 3,4-dihydroquinolin-1(2H)-one derivatives, have been synthesized using the Castagnoli–Cushman reaction . This involves the reaction of an α,β-unsaturated carbonyl compound with an amine to form a 3,4-dihydroquinolin-1(2H)-one .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without specific information or a crystal structure, it’s difficult to provide a detailed analysis of its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the thiadiazol group could potentially make it more reactive .Scientific Research Applications
Antiproliferative and Antimicrobial Properties
Compounds with a 1,3,4-thiadiazole core, such as those derived from Schiff bases, have been synthesized and evaluated for their biological activities. One study found that certain derivatives exhibited significant DNA protective abilities against oxidative mixtures and strong antimicrobial activity against Staphylococcus epidermidis. Specifically, compounds showed cytotoxic effects on cancer cell lines, highlighting their potential in chemotherapy strategies for cancer treatment (Gür et al., 2020).
Heterocyclic Adenosine Receptor Antagonists
Thiazole and thiadiazole analogues have been developed as novel classes of heterocyclic compounds acting as adenosine receptor antagonists. These compounds have shown promise in the micromolar range for adenosine affinities, particularly for adenosine A(1) and A(3) receptors, suggesting potential applications in understanding molecular recognition at adenosine receptors (Muijlwijk-Koezen et al., 2001).
Rh(III)-Catalyzed Directed C-H Olefination
The N-O bond in N-methoxybenzamides has been utilized as an internal oxidant in a Rh(III)-catalyzed oxidative olefination process. This method offers a mild, practical, and selective approach to synthesizing valuable tetrahydroisoquinolinone products, demonstrating the versatility of these compounds in synthetic chemistry (Rakshit et al., 2011).
Novel Sigma-2 Receptor Probe
Research on benzamide analogues has led to the development of a novel sigma-2 receptor probe, showing high affinity for sigma2 receptors. Such findings are crucial for studying sigma2 receptors in vitro and may contribute to the development of new therapeutic agents (Xu et al., 2005).
Photophysics of Dihydroquinazolinone Derivatives
Dihydroquinazolinone derivatives have been synthesized and analyzed for their photophysical properties. These studies reveal significant changes in photophysical properties depending on solvent polarity, offering insights into the polar character of the excited state and potential applications in photodynamic therapy (Pannipara et al., 2017).
Mechanism of Action
Target of action
The compound contains a quinoline moiety, which is a bicyclic compound that is part of many bioactive molecules. Quinoline derivatives have been found to bind with high affinity to multiple receptors .
Mode of action
Quinoline derivatives can inhibit enzymes like DNA gyrase, which is crucial for DNA replication in bacteria, making them effective antibacterial agents . They can also inhibit other enzymes and receptors, leading to a variety of biological effects .
Biochemical pathways
Quinoline derivatives can affect a variety of biochemical pathways depending on their specific structure and the targets they interact with .
Result of action
Based on the activities of other quinoline derivatives, potential effects could include antibacterial activity, enzyme inhibition, and effects on cell signaling .
Future Directions
properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-28-16-9-4-7-15(12-16)19(27)22-20-23-24-21(30-20)29-13-18(26)25-11-5-8-14-6-2-3-10-17(14)25/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGALIUMGWOFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2493607.png)
![Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2493609.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2493613.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2493614.png)

![1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride](/img/structure/B2493618.png)
![2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)-one](/img/structure/B2493619.png)
![6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2493620.png)


![Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2493624.png)